(S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a phenoxy group containing bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 4-bromo-2-fluorophenol under basic conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is added through an esterification reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and catalysts, as well as continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms in the phenoxy group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
(S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 2-((4-chloro-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-((4-bromo-2-chlorophenoxy)methyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 2-((4-bromo-2-fluorophenoxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in the phenoxy group. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-bromo-2-fluorophenoxy)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-8-4-5-12(19)10-21-14-7-6-11(17)9-13(14)18/h6-7,9,12H,4-5,8,10H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIFCGJGDQKNH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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